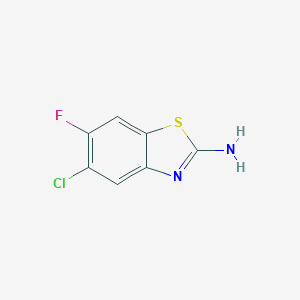

5-Chloro-6-fluoro-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFQKTQYEYQDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Benzothiazole Scaffold: a Privileged Structure in Medicinal Chemistry

The benzothiazole (B30560) nucleus is a fundamental building block in the development of new therapeutic agents. tandfonline.com Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netmdpi.com The unique structural arrangement of the benzothiazole system allows for diverse chemical modifications, particularly at the 2-position, which can significantly influence its biological profile. researchgate.netbenthamscience.com This adaptability has made it a focal point for medicinal chemists aiming to design novel drugs with improved efficacy and specificity. tandfonline.com

The significance of the benzothiazole scaffold is underscored by its presence in numerous compounds that have been investigated for a variety of therapeutic applications. nih.govtandfonline.com The ability of this heterocyclic system to interact with various biological targets has cemented its role as a key pharmacophore in contemporary drug discovery. tandfonline.com

Halogenated Benzothiazole Derivatives: Enhancing Potential Through Chemical Modification

The introduction of halogen atoms into the benzothiazole (B30560) framework is a well-established strategy to modulate the physicochemical and biological properties of the resulting derivatives. Halogens, such as chlorine and fluorine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This strategic halogenation has led to the discovery of compounds with enhanced biological activities. nih.gov

For instance, the presence of a fluorine atom can lead to dramatic changes in a molecule's biological profile due to its high electronegativity and the strength of the carbon-fluorine bond. Similarly, the incorporation of chlorine can also significantly impact a compound's therapeutic potential. nih.gov Research into halogenated benzothiazoles has yielded derivatives with promising anticancer and anti-inflammatory properties, highlighting the importance of this chemical modification in the design of new drug candidates. nih.govnih.gov

A Focused Look at 5 Chloro 6 Fluoro 1,3 Benzothiazol 2 Amine

Established Synthetic Routes to 2-Amino-benzothiazole Core Structures

Classic approaches to the 2-aminobenzothiazole (B30445) core often involve cyclization reactions, a fundamental strategy in heterocyclic chemistry. These methods typically build the thiazole (B1198619) ring onto a pre-existing benzene derivative.

Cyclization Reactions Utilizing 3-Chloro-4-fluoroaniline (B193440) and Thiocyanate Precursors

A well-established and widely utilized method for the synthesis of 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate salt in the presence of a halogen, typically bromine. indexcopernicus.com Specifically for the synthesis of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine, the starting material is 3-chloro-4-fluoroaniline. nih.govgoogle.com

The general procedure involves dissolving 3-chloro-4-fluoroaniline and potassium thiocyanate in a solvent like glacial acetic acid. indexcopernicus.comresearchgate.net The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise, maintaining a low temperature to control the reaction. researchgate.net This reaction proceeds through the in situ formation of thiocyanogen, which then electrophilically attacks the aniline derivative. The resulting intermediate subsequently undergoes intramolecular cyclization to form the benzothiazole (B30560) ring. indexcopernicus.com

One specific protocol describes the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole by reacting 3-chloro-4-fluoroaniline with potassium thiocyanate in the presence of bromine. indexcopernicus.com This method highlights the direct application of this strategy to produce chloro- and fluoro-substituted 2-aminobenzothiazoles.

The reaction conditions, such as temperature and reaction time, can be optimized to improve yields and minimize the formation of byproducts. For instance, maintaining the temperature below room temperature during the bromine addition is crucial. researchgate.net

Oxidative Cyclization Techniques for Benzothiazole Ring Formation

Oxidative cyclization represents another key strategy for the formation of the benzothiazole ring. These methods often involve the intramolecular C-S bond formation from a thiourea (B124793) precursor.

A common approach is the oxidative cyclization of arylthioureas using bromine in a solvent like chloroform. indexcopernicus.com This method was one of the earliest techniques developed for synthesizing 2-aminobenzothiazoles. Another variation employs sulfuric acid in conjunction with a catalytic amount of a bromine compound for the oxidative ring closure of an arylthiourea. google.com

More contemporary oxidative cyclization methods focus on greener and more efficient processes. A metal-free approach utilizes molecular oxygen as the oxidant in the presence of catalytic iodine to synthesize 2-aminobenzothiazoles from cyclohexanones and thioureas. acs.orgorganic-chemistry.orgcapes.gov.br This reaction proceeds under mild conditions and offers an environmentally friendly alternative to traditional methods that use heavy metals. acs.orgorganic-chemistry.org The proposed mechanism involves enolization of the cyclohexanone, followed by α-iodination, nucleophilic substitution by the thiourea, cyclization, and finally dehydrogenation to yield the aromatic benzothiazole. organic-chemistry.org

Advanced Synthetic Approaches Applicable to Benzothiazole Derivatives

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These advanced approaches often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like benzothiazoles. researchgate.netnih.govuokerbala.edu.iq The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. researchgate.net

Several protocols have been developed for the microwave-assisted synthesis of 2-aminobenzothiazole derivatives. For example, a copper-catalyzed synthesis of 2-aminobenzothiazoles under microwave irradiation has been reported, offering a simple and environmentally benign method that avoids the need for ligands and bases. researchgate.net In this method, a range of 2-aminobenzothiazoles were produced in moderate to good yields. researchgate.net Another study describes a catalyst-free, microwave-assisted procedure for synthesizing related fused heterocyclic systems in green media, highlighting the potential for environmentally friendly synthesis. nih.gov

Microwave irradiation has also been successfully employed in the derivatization of the 2-aminobenzothiazole core. For instance, the condensation of an azo-benzothiazole derivative with various primary aromatic amines was carried out using microwave irradiation to produce imine derivatives. uokerbala.edu.iqresearchgate.net

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, minimizing the need for purification of intermediates. nih.govresearchgate.net This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. nih.gov

Several one-pot syntheses of 2-aminobenzothiazole derivatives have been developed. One such method involves the reaction of 2-iodoanilines with sodium dithiocarbamates in a copper-catalyzed Ullmann-type reaction, achieving yields of up to 97%. nih.gov Another example is the synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthols from β-naphthol, aromatic aldehydes, and 2-aminobenzothiazole using N-bromosuccinimide (NBS) as a catalyst under solvent-free conditions. nih.gov These MCRs provide rapid access to a diverse range of functionalized benzothiazole derivatives. researchgate.net

Derivatization Strategies and Synthetic Applications of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine as a Precursor

5-Chloro-6-fluoro-1,3-benzothiazol-2-amine is a valuable precursor for the synthesis of more complex molecules with potential biological activity. researchgate.net The 2-amino group is a key functional handle that can be readily modified through various chemical reactions. researchgate.netnih.gov

The amino group can undergo acylation, sulfonylation, or reaction with isocyanates and isothiocyanates to introduce a wide variety of substituents. nih.gov For instance, the reaction of 2-amino-6-chlorobenzothiazole (B160215) or 2-amino-5-fluorobenzothiazole (B1268510) with acyl chlorides has been used to synthesize a series of N-substituted benzothiazole derivatives. nih.gov

Furthermore, the 2-amino group can be a nucleophile in condensation reactions. For example, the reaction of a substituted 2-aminobenzothiazole with an aromatic aldehyde can yield a Schiff base (imine). These imines can then be used as intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones, by reacting with mercaptoacetic acid. rdd.edu.iq

The versatility of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine as a building block is further demonstrated by its use in the synthesis of fused heterocyclic systems. researchgate.net The endocyclic nitrogen and the exocyclic amino group are suitably positioned to react with bifunctional electrophiles, leading to the formation of various fused heterocycles. researchgate.net

Synthesis of Substituted Urea (B33335) Derivatives

The synthesis of urea derivatives from 2-aminobenzothiazoles is a key strategy for creating compounds with diverse biological activities. A common method involves the reaction of a 6-substituted 2-aminobenzothiazole (2ABT) with an appropriate alkyl or aryl isocyanate in a solvent like dichloromethane (B109758) with pyridine (B92270). nih.gov An alternative two-step approach includes treating the 2-aminobenzothiazole with phenyl chloroformate in aqueous tetrahydrofuran (B95107) (THF) with potassium bicarbonate to form a phenyl carbamate (B1207046) intermediate, which is then reacted with an amine to yield the final urea derivative. nih.gov

Research has focused on creating urea analogues of 2-aryl-benzothiazol-5-amines to improve metabolic stability. nih.gov For instance, N-(4-Chlorophenyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine-1-carboxamide (B458993) was synthesized with a 77% yield. ias.ac.in These syntheses highlight the versatility of the 2-aminobenzothiazole scaffold in generating a library of urea derivatives for further investigation. nih.govnih.gov

Table 1: Examples of Synthesized Benzothiazole Urea Derivatives

| Compound Name | Starting Material | Reagents | Yield | Reference |

| N-(4-Chlorophenyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine-1-carboxamide | 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | 4-chlorophenyl isocyanate | 77% | ias.ac.in |

| (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole | 2-aryl-benzothiazol-5-amine derivative | Multi-step synthesis | N/A | nih.gov |

| N-(6-substituted-benzothiazol-2-yl) ureas | 6-substituted 2-aminobenzothiazole | Alkyl/aryl isocyanate or Phenyl chloroformate, amine | Good | nih.gov |

Formation of Hydrazine (B178648) and Related Derivatives

Hydrazine derivatives of benzothiazoles are important intermediates for synthesizing more complex heterocyclic systems. A primary method for preparing 2-hydrazinobenzothiazoles is through exchange amination, where a 2-aminobenzothiazole is reacted with a mixture of hydrazine and hydrazine hydrochloride in a solvent like ethylene (B1197577) glycol at elevated temperatures (130-140°C), resulting in excellent yields. tandfonline.comgoogle.com For example, this method yields 2-hydrazinobenzothiazole (B1674376) from 2-aminobenzothiazole at a 90.6% yield. google.com

Another approach starts with 2-mercaptobenzothiazole (B37678), which is refluxed with hydrazine hydrate (B1144303) to produce 2-hydrazinobenzothiazole. nih.govresearchgate.net This derivative can then be further reacted. For instance, condensation with oxadiazoles (B1248032) in dry pyridine leads to the formation of 1,2,4-triazoles. nih.gov Additionally, hydrazine-based compounds with an azomethine (-NHN=CH-) functional group have been synthesized from benzothiazole precursors, such as reacting O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate (B8497899) with hydrazine hydrate. nih.gov A multi-step synthesis starting from 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole can also produce N-(6-fluoro-7-chloro benzothiazol-2-yl)-2-(furan-2-yl methylene) hydrazine carbothioamide. impactfactor.org

Table 2: Synthesis of 2-Hydrazinobenzothiazole Derivatives

| Starting Material | Reagents/Method | Product | Yield | Reference |

| 2-Aminobenzothiazole | Hydrazine hydrate, Hydrazine monohydrochloride, Ethylene glycol | 2-Hydrazinobenzothiazole | 90.6% | google.com |

| 2-Mercaptobenzothiazole | Hydrazine hydrate, Ethanol | 2-Hydrazinobenzothiazole | Good | nih.govresearchgate.net |

| 2-Aminobenzothiazoles | Hydrazine-hydrazine hydrochloride mixture | 2-Hydrazinobenzothiazoles | Excellent | tandfonline.com |

| O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate | Hydrazine hydrate, Ethanol | S-(5-Methoxybenzothiazol-2-yl) hydrazinecarbothioate | N/A | nih.gov |

Amide Linkage Formations and Acetamide (B32628) Derivatives

Amide and acetamide derivatives of 2-aminobenzothiazole are commonly synthesized through acylation reactions. A direct and efficient method involves treating 2-aminobenzothiazole or its substituted analogues with chloroacetyl chloride. nih.gov This reaction is typically performed in a dry solvent like benzene in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net The resulting N-(benzo[d]thiazol-2-yl)-2-chloroacetamide is a versatile intermediate. researchgate.netnih.govacs.org

This intermediate can then undergo nucleophilic substitution with various primary or secondary amines to yield a wide range of N-substituted acetamide derivatives. researchgate.netnih.govacs.org For example, reacting N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with amines like 4-iodoaniline (B139537) or morpholine (B109124) produces the corresponding N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide (80% yield) and N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide (55% yield), respectively. nih.govacs.org

Another synthetic route involves the Suzuki cross-coupling reaction. In this approach, 2-amino-6-bromobenzothiazole (B93375) is first acetylated to form N-(6-bromobenzo[d]thiazol-2-yl)acetamide. This compound is then coupled with various aryl boronic acids or esters in the presence of a Palladium(0) catalyst to produce N-(6-arylbenzo[d]thiazol-2-yl)acetamides in good yields (80-85%). nih.gov

Table 3: Selected N-Substituted Acetamide Derivatives of Benzothiazole

| Compound Name | Starting Materials | Key Reaction | Yield | Reference |

| N-(benzo[d]thiazol-2-yl)-2-(dimethylamino)-acetamide | 2-Aminobenzothiazole, Chloroacetyl chloride, Dimethylamine | Acylation, Nucleophilic substitution | N/A | researchgate.net |

| N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide | 2-Aminobenzothiazole, Chloroacetyl chloride, 4-Iodoaniline | Acylation, Nucleophilic substitution | 80% | nih.govacs.org |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 2-Amino-6-bromobenzothiazole, Acetic anhydride, p-tolylboronic acid | Acetylation, Suzuki coupling | 85% | nih.gov |

Schiff Base Synthesis and Functionalization

The formation of Schiff bases (imines) is a fundamental reaction for functionalizing the 2-amino group of benzothiazoles. This is typically achieved through the condensation of a 2-aminobenzothiazole derivative with a substituted aldehyde in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. ijpbs.comresearchgate.net A wide array of aldehydes, including aromatic and heterocyclic variants, can be used, leading to a diverse library of Schiff bases. nih.govresearchgate.net

Specifically, derivatives of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine, such as 4,6-difluoro-2-aminobenzothiazole and 6-bromo-4-fluoro-2-aminobenzothiazole, readily react with aldehydes like 4-(dimethylamino)benzaldehyde (B131446) or 5-bromo-2-hydroxy benzaldehyde (B42025) to form the corresponding Schiff bases. ijpbs.comalayen.edu.iq For example, reacting 7-Chloro-6-Fluoro-1,3-benzothiazol-2-amine with substituted aromatic aldehydes yields the corresponding N-benzylidene derivatives.

These Schiff bases are not just final products but also crucial intermediates for further chemical transformations. nih.gov Their C=N double bond provides a reactive site for various addition and cyclization reactions, making them valuable synthons in heterocyclic chemistry. ijpbs.comnih.gov

Table 4: Examples of Schiff Base Synthesis from 2-Aminobenzothiazole Analogues

| 2-Aminobenzothiazole Derivative | Aldehyde | Product | Solvent/Catalyst | Reference |

| 4,6-Difluoro-2-aminobenzothiazole | 4-(Dimethylamino)benzaldehyde | N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzothiazol-2-amine | Methanol / Acetic acid | ijpbs.com |

| 7-Chloro-6-Fluoro-1,3-benzothiazol-2-amine | 4-Chlorobenzaldehyde | 7-Chloro-N-(4-chlorobenzylidene)-6-fluorobenzo[d]thiazol-2-amine | N/A | |

| 2-Aminobenzothiazole | 2-Thiophenecarboxaldehyde | N-(thiophen-2-ylmethylene)benzo[d]thiazol-2-amine | N/A | nih.gov |

| 2-Amino-6-methyl-benzothiazole | 2-Chlorobenzaldehyde | N'-(2-Chlorobenzylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazide | N/A | nih.gov |

Thiazolidinone Moiety Incorporation

A significant synthetic modification of the 2-aminobenzothiazole scaffold involves the incorporation of a 4-thiazolidinone (B1220212) ring. This is most commonly achieved through a cyclocondensation reaction starting from a benzothiazole-derived Schiff base. nih.govcitefactor.orgresearchgate.net The Schiff base, containing the characteristic azomethine (-N=CH-) group, is reacted with a thiol-containing carboxylic acid, typically thioglycolic acid (mercaptoacetic acid), in a solvent like dry benzene or THF. citefactor.orgscispace.com

This reaction proceeds via the addition of the thiol group to the imine double bond, followed by intramolecular cyclization to form the five-membered thiazolidinone ring. scispace.comuobaghdad.edu.iq For instance, 3-(7-Chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one has been synthesized by reacting the corresponding Schiff base (7-Chloro-N-(4-chlorobenzylidene)-6-fluoro-benzo[d]thiazol-2-amine) with mercaptoacetic acid. This methodology allows for the fusion of the benzothiazole and thiazolidinone heterocycles, two moieties known for their biological relevance. nih.gov

Table 5: Synthesis of Benzothiazole-Thiazolidinone Derivatives

| Schiff Base Precursor | Reagent | Product | Reaction Conditions | Reference |

| 7-Chloro-N-(4-chlorobenzylidene)-6-fluorobenzo[d]thiazol-2-amine | Mercaptoacetic acid | 3-(7-Chloro-6-fluorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one | N/A | |

| Schiff bases from 2-amino-6-methoxy-benzothiazole | Thioglycolic acid | 4-Thiazolidinone derivatives | N/A | nih.gov |

| Schiff bases from 2-amino-6-methyl-benzothiazole | Thioglycolic acid | 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides | N/A | nih.gov |

| Schiff bases from 2-mercaptobenzothiazole hydrazide | Thioglycolic acid | Thiazolidinone derivatives | Reflux in dry benzene | scispace.com |

Molecular Hybridization for Novel Benzothiazole Conjugates

Molecular hybridization involves combining the benzothiazole core with other distinct chemical moieties to create novel conjugates with potentially enhanced or new properties. This strategy aims to generate complex molecules by linking different pharmacophores or functional units.

Several approaches to hybridization have been reported:

Extended Conjugated Systems: Benzothiazole units can be linked using bridging groups like bis(4-vinylphenyl)acrylonitrile to create extended π-conjugated systems. arkat-usa.orgcgu.edu.tw This is achieved by reacting a benzothiazole vinyl phenyl acetonitrile (B52724) derivative with a benzothiazole vinyl benzaldehyde derivative. arkat-usa.org

Fusion with Other Heterocycles: The 2-aminobenzothiazole scaffold can be used to build other fused or linked heterocyclic systems. For example, reacting ylidenes of benzothiazoles with guanidine (B92328) or sulfaguanidine (B1682504) derivatives leads to the synthesis of novel benzothiazole-pyrimidine-sulfonamide hybrids. nih.gov Similarly, reacting 2-hydrazinobenzothiazole with various esters or amino esters produces new hydrazide derivatives. researchgate.net Other examples include the synthesis of benzothiazole-substituted quinazolinones and the linkage of benzothiazoles to triazole, thiadiazole, or oxadiazole rings. researchgate.netmdpi.com

Incorporation of Biologically Active Moieties: The benzothiazole core can be joined with other known biologically active fragments. For instance, nicotinic acid has been incorporated with benzothiazole and thiazolidinone moieties to create complex hybrids. nih.gov

These hybridization strategies demonstrate the versatility of the benzothiazole nucleus as a building block for constructing larger, more complex molecules with tailored properties.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to investigate the molecular properties of benzothiazole (B30560) derivatives from first principles. These methods allow for the detailed analysis of molecular geometry, electronic structure, and vibrational spectra, providing a fundamental understanding of the molecule's characteristics.

The three-dimensional arrangement of atoms and the distribution of electrons are fundamental properties that dictate the reactivity and interaction potential of a molecule. Computational methods like Density Functional Theory (DFT) are widely employed to model these characteristics with a high degree of accuracy. A common and effective combination of method and basis set for such studies on heterocyclic systems is the B3LYP functional with the 6-311G(d,p) basis set. researchgate.netdoi.org

This level of theory is used to perform geometry optimization, a process that calculates the lowest energy conformation of the molecule. The output provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For instance, studies on the closely related 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine have used the B3LYP/6-311G(d,p) method to determine its optimized structure. researchgate.net

Beyond molecular geometry, these calculations elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests that charge transfer can occur more easily within the molecule.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for a Benzothiazole Derivative based on DFT Calculations.

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Parameter | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|---|

| C1-C6 | 1.396 Å | C2-C1-C6 | 119.8° |

| C1-C2 | 1.392 Å | C1-C2-C3 | 120.4° |

| C2-C3 | 1.388 Å | C2-C3-C4 | 119.8° |

| C3-C4 | 1.393 Å | C3-C4-C5 | 120.4° |

| C4-C5 | 1.393 Å | C4-C5-C6 | 119.8° |

| C5-C6 | 1.397 Å | C1-C6-C5 | 119.8° |

| C6-S1 | 1.764 Å | C1-C6-S1 | 125.7° |

| S1-C7 | 1.764 Å | C6-S1-C7 | 91.3° |

| C7-N2 | 1.318 Å | S1-C7-N2 | 122.3° |

Note: Data presented is based on findings for the related compound 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine as a representative example of the output from such computational studies. researchgate.net

Quantum chemical calculations are also instrumental in predicting the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies can be compared with experimental data obtained from techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to validate the computational model. doi.org The B3LYP method, in particular, has shown to be well-suited for vibrational problems.

A detailed interpretation of the vibrational spectrum is made possible by calculating the Potential Energy Distribution (PED), which assigns the calculated frequencies to specific vibrational modes of the molecule, such as N-H stretching or ring breathing modes. researchgate.net Typically, the harmonic frequencies calculated by DFT methods are slightly higher than the experimental values. doi.org Therefore, they are often scaled by an appropriate factor to achieve better agreement with the observed spectra. doi.org The strong correlation between the scaled theoretical frequencies and the experimental ones provides confidence in the accuracy of both the structural model and the vibrational assignments. researchgate.netdoi.org

Table 2: Representative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzothiazole Derivative.

| Experimental FTIR (cm⁻¹) | Calculated B3LYP/6-311G(d,p) (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3444 | 3445 | N-H stretching |

| 3345 | 3344 | N-H stretching |

| 1625 | 1625 | H-N-H scissoring |

| 1585 | 1585 | C=C stretching |

| 1470 | 1470 | C-C stretching |

| 1285 | 1285 | C-N stretching |

| 880 | 880 | C-H out-of-plane bending |

Note: Data presented is based on findings for the related compound 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine to illustrate the correlation between experimental and computed values. researchgate.net

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical functionalities that a molecule must possess to elicit a specific biological response. thaiscience.infoyoutube.com This approach is particularly valuable when the 3D structure of the biological target is unknown. By analyzing a set of molecules with known activity, a pharmacophore hypothesis can be generated to guide the discovery of new, potent compounds. thaiscience.infonih.gov

For the 2-aminobenzothiazole (B30445) class of compounds, which includes 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine, pharmacophore modeling studies have identified several key features that are crucial for their biological activity. These essential pharmacophoric features typically include hydrogen bond donors (D), hydrogen bond acceptors (A), hydrophobic regions (H), and aromatic rings (R). thaiscience.inforesearchgate.net

The precise spatial arrangement of these features defines the pharmacophore. For example, a study focused on N-acetyl-2-aminobenzothiazole derivatives as PI3Kα inhibitors identified a pharmacophore consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two hydrophobic aromatic rings as critical for high-affinity binding. researchgate.net Similarly, another study on benzothiazole derivatives as p56lck inhibitors developed a six-point pharmacophore (AADHRR) with two hydrogen bond acceptors, one donor, one hydrophobic site, and two aromatic rings. thaiscience.info The identification of these common features provides vital insights into the structural requirements for the interaction of these molecules with their biological targets. researchgate.net

Ligand-based pharmacophore models are constructed by analyzing the structural features of a set of active compounds. youtube.com Various computational algorithms have been developed to automate this process. These programs align the 3D structures of the active molecules and identify the common chemical features that are spatially conserved.

Prominent algorithms used in pharmacophore generation include:

HipHop and HypoGen: These are part of the Catalyst software package and are widely used for generating common feature pharmacophore hypotheses.

PHASE: Developed by Schrödinger, this program is also frequently used for pharmacophore modeling and has been successfully applied in studies involving benzothiazole derivatives. thaiscience.inforesearchgate.net

These algorithms take a collection of active ligands and their associated biological activities to generate one or more pharmacophore hypotheses. youtube.com The resulting models represent the 3D arrangement of features presumed to be complementary to the binding site of the target receptor. youtube.com

The development of a pharmacophore model is not complete without rigorous validation to assess its quality and predictive power. thaiscience.info Validation is essential to ensure that the model is statistically significant and can reliably predict the activity of new, untested compounds. thaiscience.info

A key method for validation is the use of an external test set. This involves curating a set of molecules with known activities that were not used in the generation of the pharmacophore model. thaiscience.inforesearchgate.net The model is then used to predict the biological activity of these test set compounds. The predictive capacity of the model is quantified by calculating the correlation between the experimentally measured activities and the predicted values. thaiscience.info A high squared predictive correlation coefficient (r²) indicates that the model has strong predictive ability and can be confidently used as a tool for identifying novel and potent inhibitors from virtual databases. thaiscience.inforesearchgate.net

Table of Mentioned Chemical Compounds

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that relate the chemical structure of a compound to its biological activity. For benzothiazole derivatives, including 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine, QSAR provides a framework to predict activity and guide the synthesis of more potent analogues.

2D- and 3D-QSAR Methodologies

Both 2D and 3D-QSAR methodologies have been applied to elucidate the structural requirements for the biological activities of benzothiazole derivatives.

2D-QSAR models correlate biological activity with 2D descriptors, which are calculated from the chemical structure without considering its three-dimensional conformation. These descriptors can include physicochemical properties like hydrophobicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size, shape, and branching. For instance, a QSAR study on a series of 6-substituted-2-aminobenzothiazoles demonstrated that the hydrophobic character of the inhibitor and the molar refractivity of the substituent at the 6-position were key determinants of their activity. mdpi.com Such models are computationally less intensive and are valuable for initial screening and understanding general structural requirements.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of the molecule. ijpsr.com These techniques align a series of active molecules and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the structure would likely enhance or diminish biological activity. For benzothiazole derivatives, 3D-QSAR studies have been instrumental in designing potent inhibitors for various enzymes by identifying the precise spatial arrangement of functional groups necessary for optimal interaction with the target's binding site. ijpsr.comnih.gov For example, a CoMFA study on benzothiazoles as CYP450 1A1 inhibitors successfully generated a reliable model with high predictive power. nih.gov

Table 1: Common Descriptors in QSAR Models for Benzothiazole Derivatives

| Descriptor Class | Examples | Relevance |

| Electronic | Partial Charges, Dipole Moment | Governs electrostatic and hydrogen bonding interactions with the target. |

| Steric/Topological | Molecular Weight, van der Waals Volume, Shape Indices | Defines the size and shape requirements for fitting into the active site. |

| Hydrophobic | LogP, Water Accessible Surface Area | Crucial for membrane permeability and hydrophobic interactions within the binding pocket. |

| 3D-MoRSE | 3D Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information based on atomic coordinates. mdpi.com |

| BCUT Descriptors | Burden Eigenvalues | Represents molecular topology in relation to atomic properties like polarizability and volume. mdpi.com |

Advanced Statistical Methods for Model Development (e.g., Genetic Partial Least Squares)

The development of robust and predictive QSAR models relies on advanced statistical methods to select the most relevant descriptors and to avoid overfitting. Genetic Algorithm-Partial Least Squares (GA-PLS) is a powerful chemometric tool that combines the variable selection capability of a genetic algorithm with the regression analysis of partial least squares. researchgate.netresearchgate.net

The genetic algorithm mimics the process of natural evolution to explore the vast space of possible descriptor combinations, identifying subsets that are most correlated with biological activity. nih.govdocsdrive.com PLS is then used to build the regression model, which is particularly effective when dealing with a large number of descriptors that may be inter-correlated (multicollinearity). nih.govdocsdrive.com This approach has been successfully used to develop QSAR models for various classes of compounds, including kinase inhibitors. researchgate.net For example, a QSAR study on flavonoid derivatives as p56lck inhibitors utilized GA-PLS to develop a robust predictive model. This highlights the utility of such advanced statistical methods in handling complex datasets and extracting meaningful structure-activity relationships, a technique directly applicable to the study of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. It is a critical tool for understanding the molecular basis of a drug's action and for structure-based drug design.

Characterization of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Docking studies on benzothiazole analogues reveal that their binding to target proteins is typically stabilized by a combination of interactions. mdpi.comnih.gov

Hydrogen Bonding: The 2-amino group and the nitrogen atom within the thiazole (B1198619) ring of the benzothiazole scaffold are key sites for forming hydrogen bonds with amino acid residues in the active site of a protein. nih.govnih.gov These interactions are crucial for the specificity and stability of the ligand-protein complex. researchgate.net

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzothiazole core provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic and aliphatic residues of the target protein. mdpi.comnih.gov The chloro and fluoro substituents on the benzene ring of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine would further modulate these interactions.

Other Interactions: Depending on the specific protein target, other interactions like charge-assisted hydrogen bonds or interactions with metal ions can also play a significant role.

Prediction of Binding Affinities and Ligand Orientations within Active Sites

Molecular docking simulations provide predictions of both the binding pose (orientation) and the binding affinity of a ligand. The binding affinity is often expressed as a docking score (e.g., in kcal/mol), which estimates the free energy of binding. plos.orgnih.gov Lower docking scores generally indicate a more favorable binding affinity.

For benzothiazole derivatives, docking studies have successfully predicted their orientation within the active sites of various enzymes, allowing researchers to understand their mechanism of inhibition. nih.govresearchgate.net For example, docking of 2-phenyl-1,3-benzothiazoles into the EGFR tyrosine kinase active site helped to rationalize their observed anticancer activity. nih.gov The predicted poses revealed key interactions with the hinge region of the kinase, a common binding mode for ATP-competitive inhibitors. nih.gov These predictions are invaluable for designing modifications to the ligand structure to improve its affinity and selectivity.

Investigation of Specific Target Protein Interactions

Molecular docking has been used to investigate the interaction of benzothiazole derivatives with a range of therapeutically relevant protein targets.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for anti-TB drugs. plos.orgnih.gov Docking studies of benzothiazinone (BTZ) analogues, which are structurally related to benzothiazoles, have shown that they can bind covalently to a cysteine residue (Cys387) in the active site. nih.govplos.org The benzothiazole moiety itself is often involved in hydrophobic and van der Waals interactions within the binding pocket. researchgate.net For instance, a study on BTZ analogs identified hydrogen bonds with residues like HIS132 and LYS418 as being critical for binding. plos.org

AdeABC Efflux Pump: This is a member of the Resistance-Nodulation-Division (RND) family of efflux pumps, which contributes to multidrug resistance in Acinetobacter baumannii. nih.govesisresearch.org Pharmacophore modeling based on 2-substituted benzothiazole inhibitors revealed that a hydrogen bond acceptor feature, likely the thiazole nitrogen, and hydrophobic aromatic features are essential for inhibitory activity against the AdeABC pump. nih.govesisresearch.org

CYP450 3A4: Cytochrome P450 enzymes are critical for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Docking studies on benzothiazoles and related compounds with CYP450 isoforms, such as CYP1A1, have been performed to understand their inhibitory potential. nih.gov These studies revealed that the benzothiazole scaffold can fit into the active site, and its interactions are influenced by the specific substituents on the ring. nih.govnih.gov

p56lck (Lymphocyte-specific protein tyrosine kinase): This enzyme plays a key role in T-cell activation and is a target for immunosuppressive and anti-inflammatory drugs. biointerfaceresearch.combenthamdirect.com Docking studies have shown that benzothiazole derivatives can act as ATP-competitive inhibitors, binding in the kinase hinge region. ijpsr.combiointerfaceresearch.combenthamdirect.com The binding model often involves hydrogen bonds from the 2-amino group to the protein backbone and hydrophobic interactions of the benzothiazole ring system. biointerfaceresearch.com

DHFR (Dihydrofolate Reductase): DHFR is a well-established target for antibacterial and anticancer drugs. While specific docking studies on 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine with DHFR are not widely reported, QSAR and antimicrobial studies on other benzothiazole derivatives suggest they can act as DHFR inhibitors. nih.govmdpi.com Docking simulations of new benzothiazole derivatives into the dihydropteroate (B1496061) synthase (DHPS) enzyme, another key enzyme in the folate pathway, have shown interactions with key residues like Ser221 and Asp184. mdpi.com

Table 2: Summary of Predicted Interactions for Benzothiazole Analogues with Key Protein Targets

| Target Protein | Key Interacting Residues (Examples) | Dominant Interaction Types | Predicted Binding Affinity (Examples for Analogues) |

| DprE1 | Cys387, HIS132, LYS418, TRP17 | Covalent, Hydrogen Bonding, Hydrophobic | -15.7 kcal/mol (PubChem-155-924-621) nih.gov |

| p56lck | ATP-binding site, Hinge Region | Hydrogen Bonding, Hydrophobic | Not specified |

| AdeABC Efflux Pump | Not specified | Hydrogen Bonding, Hydrophobic Aromatic | Not specified |

| CYP450 1A1 | Not specified | Hydrophobic, Electrostatic | Not specified |

| DHPS (related to DHFR) | Ser221, Asp184, Lys220, Asn120 | Hydrogen Bonding, Arene-H | -6.98 kcal/mol (XTZ ligand) mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of drug discovery and development, MD simulations provide valuable insights into the conformational flexibility of a ligand and the stability of its interactions with a biological target. For 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine and its derivatives, MD simulations have been employed to understand their binding stability within the active sites of proteins.

One study investigated the potential of benzothiazole derivatives as inhibitors of SARS-CoV-2 proteins. nih.gov Although the exact derivative was not specified as 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine, a closely related benzothiazole compound was subjected to a 100-nanosecond MD simulation to assess its stability when complexed with the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov The stability of the protein-ligand complex is a crucial factor in determining the potential efficacy of a drug candidate.

The root-mean-square deviation (RMSD) of the protein backbone atoms was monitored throughout the simulation. A smaller and more stable RMSD value over time is indicative of a stable protein-ligand complex. In this particular study, the complex of the benzothiazole derivative with SARS-CoV-2 Mpro exhibited greater stability compared to its complex with the ACE2 receptor. nih.gov The average RMSD value for the Mpro complex at equilibrium was found to be 1.8 Å, which is within the acceptable range of 1–3 Å for small globular proteins, suggesting a stable binding. nih.gov In contrast, the ACE2 complex showed a higher average RMSD of 9.5 Å, indicating greater fluctuation and less stable binding. nih.gov

These findings from molecular dynamics simulations, while not specific to 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine itself, highlight the utility of this computational approach in evaluating the binding stability of this class of compounds. The conformational analysis derived from such simulations can guide the design of more potent and specific inhibitors by revealing key interactions and dynamic behavior at the atomic level.

Table 1: Molecular Dynamics Simulation Data for a Benzothiazole Derivative

| Target Protein | Simulation Time (ns) | Average RMSD at Equilibrium (Å) | Indicated Stability |

| SARS-CoV-2 Mpro | 100 | 1.8 | High |

| ACE2 Receptor | 100 | 9.5 | Low |

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Halogenation (Chloro and Fluoro Substituents) on Biological Activity Profiles

The introduction of halogen atoms, such as chlorine and fluorine, onto the benzothiazole (B30560) ring system is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.govacs.org Halogens can alter electron distribution, lipophilicity, and metabolic stability, which in turn affects how the molecule interacts with its biological target. nih.govacs.org

For instance, the replacement of a hydrogen atom with fluorine can block metabolic oxidation, potentially leading to a longer drug half-life. wikipedia.org In the context of benzothiazole derivatives, halogenation has been shown to be a critical determinant of their antiproliferative and antimicrobial efficacy. mdpi.com Studies on various halogen-substituted benzothiazoles have demonstrated that the presence of fluorine, in particular, can lead to increased antiproliferative activity. mdpi.com The strong C-F bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can reduce the potential for oxidative metabolism. cambridgemedchemconsulting.com

The interaction of halogens, known as halogen bonding, is driven by a positively charged region on the halogen atom (the σ-hole) that can interact with negatively charged atoms like oxygen. acs.org This interaction can contribute significantly to the binding affinity of a drug to its target protein. acs.org

Positional Effects of Halogens on the Benzothiazole Core's Activity

The specific position of halogen substituents on the benzothiazole core has a significant impact on the compound's biological activity. Research indicates that placing electron-withdrawing groups, such as chlorine (Cl), at positions 4 or 5 of the 2-aminobenzothiazole (B30445) structure can lead to a significant enhancement in anti-inflammatory activity. rsc.org

In a study of halogenated benzothiadiazine derivatives, which are structurally related to benzothiazoles, modifications at different positions led to varied effects on cytotoxicity against cancer cells. nih.gov For example, a series of 6-halogen-substituted benzothiazoles were synthesized to evaluate their antiproliferative effects. mdpi.com The results suggested that compounds with a fluorine substituent on the aromatic central unit showed increased activity, highlighting the importance of both the type of halogen and its location on the scaffold. mdpi.com Similarly, the synthesis of 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one demonstrates the exploration of specific halogenation patterns to develop new therapeutic agents.

Table 1: Effect of Halogen Position on Benzothiazole Activity

| Compound Class | Halogen Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Amino-benzothiazoles | Position 4 or 5 (with Cl) | Significant increase in anti-inflammatory properties. | rsc.org |

| Benzothiazole Derivatives | Position 6 (with F) | Increased antiproliferative activity. | mdpi.com |

Impact of Substitution at the 2-Amine Position on Pharmacological Responses

The 2-amine group of the benzothiazole scaffold is a critical site for chemical modification, offering a versatile handle to alter the pharmacological profile of the parent compound. nih.govnih.gov The NH2 and endocyclic nitrogen atoms are well-positioned to react with various reagents, leading to the formation of a wide array of fused heterocyclic compounds with diverse biological activities. nih.gov

Synthesizing derivatives by substituting the 2-amine group has been a fruitful strategy for developing agents with anticancer, anticonvulsant, and antimicrobial properties. researchgate.net For example, the reaction of 2-aminobenzothiazoles with different amines or the introduction of moieties like piperazine (B1678402) has yielded compounds with potent anticancer activities against lung and breast cancer cell lines. nih.gov Modifications can range from simple acylation to the construction of complex side chains or the fusion of additional heterocyclic rings. nih.govnih.gov

Research has shown that converting the 2-amino group into a Schiff base, and subsequently into other derivatives, can enhance antibacterial, antifungal, and anthelmintic activities. nih.gov The nature of the substituent plays a crucial role; for instance, linking a piperazine ring is known to be important for interaction with the active site of certain enzymes. rsc.org

Table 2: Pharmacological Effects of 2-Amine Position Substitutions

| Substitution at 2-Amine Position | Resulting Pharmacological Activity | Reference |

|---|---|---|

| Condensation with specific amines | Promising selective anticancer properties | nih.gov |

| Acylation and cyclization with thiourea (B124793) | High antibacterial, antifungal, and anthelmintic activity | nih.gov |

| Linkage to piperazine derivatives | Inhibition of cholinesterase enzymes (relevant to Alzheimer's) | rsc.org |

Role of Fused Heterocyclic Systems and Side Chain Modifications on Therapeutic Potentials

The therapeutic potential of benzothiazoles can be significantly expanded by fusing other heterocyclic systems onto the core structure or by introducing modified side chains. researchgate.netjchemrev.commdpi.comnih.gov This strategy, often referred to as molecular hybridization, aims to combine the pharmacophoric features of different molecular entities to create a single molecule with synergistic or novel biological activities. researchgate.net

A prominent example is the linkage of a 1,2,3-triazole ring to the benzothiazole scaffold. nih.gov This combination has been explored to mimic known inhibitors of the epidermal growth factor receptor (EGFR), resulting in potent antitumor agents. nih.gov Similarly, modifying the side chains of benzothiazinones, close relatives of benzothiazoles, has led to the development of highly potent anti-tubercular agents with improved physicochemical properties like solubility and bioavailability. mdpi.comnih.govresearchgate.net

The introduction of various heterocyclic rings, such as pyrazoline or thiadiazole, clubbed with a thiazole (B1198619) (a component of the benzothiazole structure), has been shown to produce compounds with significant antimicrobial activity. nih.gov The specific nature and substitution pattern of the attached heterocycle are critical for the observed biological effects. nih.gov These modifications underscore the versatility of the benzothiazole scaffold in generating a broad spectrum of biologically active compounds. nih.govbenthamdirect.com

Principles of Scaffold Hopping and Bioisosteric Replacements in Benzothiazole-Based Drug Design

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design aimed at discovering novel compounds with improved properties by modifying the core molecular structure. nih.gov

Scaffold hopping involves replacing the central core (scaffold) of a known active compound with a structurally different scaffold while maintaining the original orientation of the critical binding groups. This can lead to new chemical entities with different intellectual property, improved properties, or different side-effect profiles. thieme-connect.com For example, benzothiazole and isatin (B1672199) analogues have been linked to a 1,2,3-triazole fragment to mimic the activity of quinazoline-based EGFR inhibitors. nih.gov

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of producing similar biological properties. wikipedia.orgcambridgemedchemconsulting.com This technique is used to enhance activity, reduce toxicity, or improve the pharmacokinetic profile of a lead compound. cambridgemedchemconsulting.com Bioisosteres are categorized as classical (similar in size and shape) or non-classical (functionally similar but not necessarily structurally). youtube.com For instance, a phenyl ring might be replaced by a thiophene (B33073) ring, or a carboxylic acid group could be replaced by a tetrazole ring. wikipedia.orgyoutube.com In the context of benzothiazoles, isosteric replacements have been used to develop potent inhibitors of enzymes like Cathepsin K while eliminating off-target effects. nih.gov The replacement of a methyl group with a chlorine atom is a classic isosteric swap to block metabolic oxidation and extend a compound's half-life. youtube.com

These design principles are integral to modern medicinal chemistry, allowing for the rational optimization of lead compounds like those based on the benzothiazole scaffold. nih.govnih.gov

Mechanistic Investigations of Molecular Interactions

Characterization of Ligand-Receptor Binding Events

The interaction of benzothiazole (B30560) derivatives with biological receptors is a key aspect of their mechanism of action. For instance, a structurally similar compound, 6-Chloro-5-fluorobenzo[d]thiazol-2-amine, is known to exert its effects by binding to specific receptors, which in turn modulates their activity. The nature of these binding events is governed by the structural features of the benzothiazole core and its substituents. The chlorine and fluorine atoms on the benzene (B151609) ring of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine can form halogen bonds and other non-covalent interactions with amino acid residues in a receptor's binding pocket, contributing to the stability of the ligand-receptor complex.

Derivatives of the core benzothiazole structure have been synthesized and evaluated for their potential to interact with various receptors. For example, the synthesis of N-substituted fluoro benzothiazole Schiff's bases has been undertaken to explore their pharmacological activities, which are predicated on their ability to bind to specific biological targets. impactfactor.org The precise characterization of these binding events often involves computational modeling and spectroscopic techniques to identify the key interacting residues and the conformational changes induced upon binding.

Elucidation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a prominent mechanism through which benzothiazole derivatives exert their therapeutic effects. The core structure can act as a scaffold to present various functional groups to the active site of an enzyme, leading to competitive, non-competitive, or uncompetitive inhibition.

One of the most well-documented examples of enzyme inhibition by a benzothiazole scaffold is the inhibition of DNA gyrase. acs.org Although this study focused on a more complex derivative, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, it highlights the potential of the benzothiazole nucleus to serve as a foundation for potent enzyme inhibitors. acs.org The inhibitor was found to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its essential function in DNA replication. acs.org This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. acs.org

Furthermore, various benzothiazole derivatives have been investigated for their ability to inhibit other enzymes. For example, some have been shown to potentially inhibit enzymes involved in prostaglandin (B15479496) biosynthesis, leading to anti-inflammatory effects. The specific substitutions on the benzothiazole ring are crucial in determining the inhibitory potency and selectivity towards a particular enzyme.

| Enzyme Target | Inhibition Mechanism | Interacting Moiety | Reference |

| DNA Gyrase (GyrB subunit) | ATP-binding site inhibition | Benzothiazole scaffold | acs.org |

| Prostaglandin Biosynthesis Enzymes | Putative inhibition | Benzothiazole core |

Studies on Efflux Pump Modulation and Reversal of Resistance

Analysis of Intermolecular Forces in Solution and Solvent Systems

The behavior of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine in solution is governed by a variety of intermolecular forces. The presence of the amino group allows for hydrogen bonding, both as a donor and an acceptor. The aromatic benzothiazole ring system can participate in π-π stacking interactions with other aromatic molecules. Furthermore, the chlorine and fluorine substituents introduce dipoles and the potential for halogen bonding, influencing the compound's solubility and interactions with solvent molecules.

Acoustical investigations, which measure the speed of sound in solutions, can provide valuable insights into solute-solvent affinity. Such studies can determine parameters like apparent molar volume and compressibility, which reflect the extent of interaction between the solute and solvent molecules. While specific acoustical data for 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine is not available, such techniques are powerful tools for understanding the intermolecular forces at play in solution.

Co-crystallization Strategies for Tailoring Molecular Interactions in the Solid State

Co-crystallization is a technique used to modify the physicochemical properties of a solid by forming a crystalline solid that contains two or more different molecules in the same crystal lattice. For a compound like 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine, co-crystallization could be employed to improve properties such as solubility and stability.

The strategy for designing co-crystals involves identifying suitable co-formers that can form robust intermolecular interactions with the target molecule. In the case of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine, the amino group is a prime site for hydrogen bonding with co-formers containing carboxylic acid or amide functional groups. The halogen atoms could also participate in halogen bonding with suitable acceptor atoms in the co-former. The benzothiazole ring itself can engage in π-π stacking interactions with other aromatic co-formers. The selection of an appropriate co-former is critical for engineering the desired crystal packing and, consequently, the bulk properties of the material.

Biological Activities and Therapeutic Potentials of 5 Chloro 6 Fluoro 1,3 Benzothiazol 2 Amine and Its Derivatives

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of the fluoro-chloro-benzothiazole nucleus have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microbes. Research indicates that the presence and position of substituents on the benzothiazole (B30560) ring play a crucial role in determining the spectrum and potency of antimicrobial action. researchgate.netnih.gov

The antibacterial potential of fluoro-chloro-benzothiazole derivatives has been investigated against several clinically significant bacteria. Studies have shown that these compounds can exhibit inhibitory effects on both Gram-positive and Gram-negative species.

For instance, a series of N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides were synthesized and screened for their antibacterial activity. researchgate.net While many of the tested compounds showed no significant inhibition against Staphylococcus aureus (a Gram-positive bacterium), certain derivatives with specific substitutions, such as a p-nitro group combined with a m-hydroxyl group (compound S-41) or a p-methoxy group (compound S-45), exhibited significant inhibitory properties. researchgate.net

In another study, derivatives of 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole were synthesized by incorporating a 1,3,4-thiadiazole (B1197879) moiety. Several of these compounds showed promising activity against Staphylococci (Gram-positive) and E. coli (Gram-negative) at both lower and higher concentrations. Similarly, research on other benzothiazole derivatives has highlighted that the presence of a chloro group at the 5th position of the benzothiazole ring can enhance antibacterial activity. nih.gov

Derivatives of 1,2,4-triazolidine-3-thione (B12288263) have been identified as having narrow-spectrum antibiotic activity against multidrug-resistant (MDR) Acinetobacter baumannii. nih.gov One promising lead compound, after modification, yielded a derivative with a 4-chloro substitution on a phenyl ring, which showed increased activity, with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL against certain strains. nih.gov Furthermore, targeting the dihydrofolate reductase (DHFR) enzyme in A. baumannii with 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline compounds has shown potent antibacterial activities, with MICs ranging from 0.5 to 32 μg/mL, significantly stronger than the control drug trimethoprim. nih.gov

| Derivative Class | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| N-{6-fluoro-7-[(p-nitro, m-hydroxyl)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamide | Staphylococcus aureus | Significant inhibitory property | researchgate.net |

| 6-fluoro-7-chloro-benzothiazole with 1,3,4-thiadiazole | Staphylococci (Gram +ve) | Promising activity | |

| 6-fluoro-7-chloro-benzothiazole with 1,3,4-thiadiazole | Escherichia coli (Gram -ve) | Promising activity | |

| 1,2,4-triazolidine-3-thione derivative (4-chloro substituted) | Acinetobacter baumannii | MIC = 2 μg/mL | nih.gov |

| 1,3-diamino-7H-pyrrolo[3,2-f]quinazolines | Acinetobacter baumannii (MDR) | MIC = 0.5–32 μg/mL | nih.gov |

The antifungal properties of fluoro-chloro-benzothiazole derivatives have also been a subject of investigation. Research has demonstrated their potential to inhibit the growth of pathogenic fungi like Candida albicans and Aspergillus niger.

A study involving Schiff's bases derived from 7-chloro-6-fluoro-2-hydrazino-1,3-benzothiazole showed that one derivative, compound D-5, exhibited potent antifungal activity against Aspergillus niger. researchgate.net Other compounds in the same series displayed moderate inhibitory activity at concentrations of 50μg/ml and 100μg/ml when compared to the standard drug, Griseofulvin. researchgate.net

Similarly, 6-fluoro-7-chloro-(1,3)-benzothiazole derivatives incorporating a 1,3,4-thiadiazole ring were screened for antifungal activity. A number of these synthesized compounds demonstrated comparatively better antifungal activity against both Candida albicans and Aspergillus niger than the standard drug Griseofulvin. While some newly synthesized hydrazide derivatives of 2-chloro benzo[d]thiazole showed no activity against Candida albicans, other studies on 2-amino-5-chlorobenzothiazole (B1265905) derivatives reported measurable antifungal action against Aspergillus niger when compared with fluconazole. arabjchem.orguobaghdad.edu.iq

| Derivative Class | Fungal Strain | Activity | Source |

|---|---|---|---|

| Schiff's base of 7-chloro-6-fluoro-2-hydrazino-1,3-benzothiazole (Compound D-5) | Aspergillus niger | Potent activity | researchgate.net |

| 6-fluoro-7-chloro-(1,3)-benzothiazole with 1,3,4-thiadiazole | Candida albicans | Better activity than Griseofulvin | |

| 6-fluoro-7-chloro-(1,3)-benzothiazole with 1,3,4-thiadiazole | Aspergillus niger | Better activity than Griseofulvin | |

| 2-amino-5-chlorobenzothiazole derivatives | Aspergillus niger | Good measurable activity vs. Fluconazole | uobaghdad.edu.iq |

Within the scope of the reviewed literature, no specific synergy studies involving 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine or its direct derivatives with conventional antimicrobial agents were identified. Further research is required to explore the potential for synergistic interactions that could enhance therapeutic efficacy and combat drug resistance.

Anti-tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov This has spurred the search for new anti-tubercular agents with novel mechanisms of action, and benzothiazole derivatives have emerged as a promising class of compounds. nih.govnih.gov

The benzothiazole scaffold is a key component in compounds designed to inhibit the growth of M. tuberculosis. researchgate.netnih.gov The introduction of fluorine into heterocyclic compounds is a known strategy to enhance antimycobacterial potential. nih.gov For instance, a class of anthranilate-like compounds, 6-fluorophenylbenzohydrazides, demonstrated good activity against M. tuberculosis with MIC values ranging from 0.625 to 6.25 μM and showed low cytotoxicity. nih.gov This highlights the potential of fluorinated aromatic structures in the development of anti-tubercular drugs. nih.gov

In one study, a screen against a hypomorphic strain of M. tuberculosis identified a seed benzothiazole molecule with modest activity. nih.gov Subsequent synthesis and testing of analogs, including those with chloro-substitutions, aimed to improve potency against the wild-type strain. nih.gov Another study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a compound containing a fluoro-phenyl group, showed promising anti-TB activity against both the standard H37Rv and MDR strains of M. tuberculosis at MICs of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com These findings underscore the importance of the fluorinated phenyl moiety in achieving potent anti-tubercular effects.

A key strategy in modern drug discovery is the development of inhibitors that target essential enzymes in mycobacterial metabolic pathways.

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1): This enzyme is a critical component in the biosynthesis of the mycobacterial cell wall and has become a major target for novel anti-TB drugs. vlifesciences.comnih.gov DprE1 is involved in the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), a precursor for the arabinan (B1173331) layers of the cell wall. nih.govnih.gov Several classes of compounds containing the benzothiazole scaffold have been identified as potent DprE1 inhibitors. nih.govvlifesciences.com For example, a benzothiazolyl derivative known as TCA1 was reported as a selective inhibitor of DprE1. vlifesciences.com Subsequent research led to the development of acetamide-linked benzothiazole derivatives and benzothiazolylpyrimidine-5-carboxamide analogues, some of which showed better activity than the first-line drug isoniazid (B1672263) (INH) and demonstrated high selectivity for DprE1. nih.gov Docking studies of these potent compounds revealed strong binding affinity within the active site of the DprE1 protein. nih.gov Benzothiazinones (BTZs), a related class of heterocyclic compounds, are also potent DprE1 inhibitors, with some analogues currently in clinical trials. vlifesciences.comresearchgate.net

Dihydrofolate Reductase (DHFR): The folate pathway is essential for the biosynthesis of nucleic acids and amino acids, making its enzymes, such as DHFR, attractive targets for antimicrobial agents. nih.gov While much of the research on DHFR inhibitors has focused on bacteria like E. coli, the principles are applicable to M. tuberculosis. Pyrrolo[3,2-f]quinazoline compounds, designed as DHFR inhibitors, have shown potent antibacterial activity, suggesting that targeting this pathway is a viable strategy. nih.gov The development of benzothiazole-based derivatives that can effectively inhibit mycobacterial DHFR could provide a novel therapeutic approach to treating tuberculosis.

Anti-inflammatory Activity

Derivatives of the benzothiazole nucleus have demonstrated notable anti-inflammatory properties. Research has shown that substitutions on the benzothiazole ring can significantly influence this activity.

A study investigating a series of novel 2-amino benzothiazole derivatives found that compounds with electron-withdrawing groups, such as a chloro group at the 5-position, exhibited better anti-inflammatory activity. researchgate.net Specifically, 5-chloro-1,3-benzothiazole-2-amine (Bt2) was identified as one of the most active compounds in a carrageenan-induced paw edema model in mice, showing a significant reduction in inflammation compared to the standard drug, diclofenac (B195802) sodium. igs-nas.org.ua The anti-inflammatory effect is believed to occur through the inhibition of cyclooxygenase (COX) enzymes or by acting on bradykinin (B550075) B2 receptors. researchgate.net

In another study, novel derivatives of 6-chloro-N-substituted-benzo[d]thiazol-2-amine were synthesized and evaluated for their anti-inflammatory effects by measuring their ability to inhibit the production of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) significantly decreased the activity of both IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent. nih.gov This highlights the importance of the substitution pattern on the benzothiazole core for potent anti-inflammatory action.

| Compound | Assay | Results | Reference |

|---|---|---|---|

| 5-chloro-1,3-benzothiazole-2-amine (Bt2) | Carrageenan-induced paw edema in mice | Showed significant anti-inflammatory activity, comparable to diclofenac sodium. | igs-nas.org.ua |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | Inhibition of IL-6 and TNF-α production | Significantly decreased the activity of IL-6 and TNF-α. | nih.gov |

Anthelmintic Activity

Helminth infections remain a significant global health issue, and the development of new anthelmintic agents is crucial. Benzothiazole derivatives have shown promise in this area.

A study focused on the synthesis and anthelmintic activity of Schiff's bases derived from 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, a close structural analog of the target compound. researchgate.netnih.gov The synthesized derivatives were tested against earthworms (Pheretima posthuma). Several of these newly synthesized moieties demonstrated promising anthelmintic activity. researchgate.netnih.gov The study involved treating the Schiff's base of 6-fluoro-7-chloro benzothiazole with various aromatic amines to produce new derivatives, some of which showed significant activity compared to standard drugs. researchgate.net

Another report highlighted that benzothiazole derivatives, as sulfur isosteres of benzimidazoles (a known class of anthelmintics), were synthesized with the expectation of enhanced anthelmintic activity. saspublishers.com Specifically, 8-Fluoro-9-substituted benzothiazolo (5,1-b)-1,3,4-triazoles were prepared and evaluated against Pheretima posthuma, with some derivatives showing excellent activity. saspublishers.com

| Compound Series | Test Organism | Key Finding | Reference |

|---|---|---|---|

| Schiff's bases of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | Pheretima posthuma (earthworms) | Some derivatives showed promising anthelmintic activity. | researchgate.netnih.gov |

| 8-Fluoro-9-substituted benzothiazolo (5,1-b)-1,3,4-triazoles | Pheretima posthuma (earthworms) | A derivative with an o-nitro anilino substituent showed excellent activity. | saspublishers.com |

| Derivatives of 2-amino-6-substituted benzothiazoles | Pheretima eugeinae and Megascoplex konkanensis | Showed significant anthelmintic activity compared to mebendazole. | researchgate.net |

Anti-diabetic Activity

The search for effective and safe oral hypoglycemic agents is a major focus in diabetes research. Benzothiazole derivatives have emerged as potential candidates for the management of diabetes.

A study detailed the synthesis of a new series of 2-amino[5′(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole derivatives. ingentaconnect.com These compounds were screened for their anti-diabetic activity in alloxan-induced diabetic rats. The study reported that the synthesized compounds exhibited anti-diabetic properties. ingentaconnect.com

Furthermore, research on N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives demonstrated a significant reduction in plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. semanticscholar.org The proposed mechanism of action for some of these compounds is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism and has been implicated in the development of metabolic syndrome. semanticscholar.org

| Compound Series | Model | Key Finding | Reference |

|---|---|---|---|

| 2-amino[5′(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole | Alloxan-induced diabetic rats | Showed anti-diabetic activity. | ingentaconnect.com |

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus rat model | Significantly lowered plasma glucose levels. | semanticscholar.org |

Other Investigated Biological Activities of Benzothiazole Derivatives

Epilepsy is a common neurological disorder, and the need for new anticonvulsant drugs with improved efficacy and safety profiles is ongoing. The benzothiazole nucleus is a feature of the anticonvulsant drug Riluzole, and various derivatives have been investigated for this activity. nih.govnih.gov

Studies on novel benzothiazole-coupled sulfonamide derivatives have shown significant anticonvulsant effects. nih.gov In one such study, N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene (B151609) sulfonamides were synthesized and evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. nih.gov It was observed that a p-Cl group on the benzene sulfonamide portion of the molecule resulted in better activity. nih.gov Another study on 2-aminobenzothiazole (B30445) derivatives found that 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate had the most potent anticonvulsant effect among the tested compounds. ingentaconnect.com

Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidants a key area of therapeutic research. Benzothiazole derivatives have been investigated for their ability to scavenge free radicals.

In one study, a series of 2-aryl benzothiazole derivatives were synthesized and their antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays. nih.gov The results indicated that the synthesized benzothiazole derivatives possessed significant radical scavenging potential, with some compounds showing activity comparable to the standard antioxidant, ascorbic acid. nih.gov Another study on multifunctional benzothiazole derivatives also highlighted their antioxidant properties, which, in conjunction with other activities, makes them promising candidates for treating diseases caused by oxidative stress. researchgate.net

The development of novel anticancer agents is a critical area of research, and benzothiazole derivatives have shown significant promise.

A study on chloro-substituted benzothiazole amines reported that a dichlorophenyl-containing chlorobenzothiazole derivative exhibited good anticancer activity against nine different cancer cell lines, with a particularly high potency against non-small cell lung cancer (HOP-92). Research on 6-chloro-N-substituted-benzo[d]thiazol-2-amine derivatives also revealed significant anticancer activity. Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) was found to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells. nih.gov

Furthermore, a study on 6-fluoro-triazolo-benzothiazole analogues demonstrated their in vitro antimitotic activity. researchgate.net Two compounds from this series were identified as the most active, showing potential to inhibit the proliferation of cancer cells by affecting microtubule dynamics. researchgate.net

| Compound/Derivative Series | Cancer Cell Lines | Key Finding | Reference |

|---|---|---|---|

| Dichlorophenyl-containing chlorobenzothiazole | 9 different cancer cell lines, including HOP-92 (non-small cell lung cancer) | Good anticancer activity with high potency against HOP-92. | |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Significantly inhibited cell proliferation. | nih.gov |

| 6-fluoro-triazolo-benzothiazole analogues | Not specified | Exhibited in vitro antimitotic activity. | researchgate.net |

Agricultural Applications (e.g., Insecticidal, Acaricidal, Antifeedant Properties)

The benzothiazole scaffold is a significant structure in the development of new agrochemicals due to its broad spectrum of biological activities. researchgate.netnih.govnih.gov Derivatives of 2-aminobenzothiazole, including those with halogen substitutions such as chlorine and fluorine, have shown promise as insecticidal, acaricidal, and antifeedant agents. nih.govresearchgate.net The introduction of fluorine atoms into the benzothiazole molecule, in particular, is known to often enhance its biological efficacy.